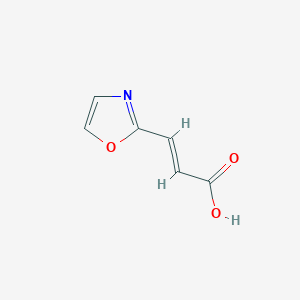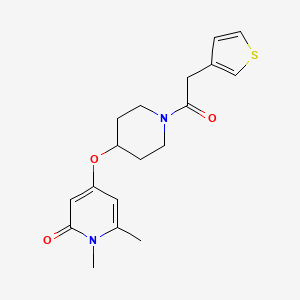
1,6-dimethyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-dimethyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insecticidal Properties
Pyridine derivatives have been studied for their insecticidal properties against various pests. For example, Bakhite et al. (2014) synthesized several pyridine derivatives and tested them for toxicity against the cowpea aphid, Aphis craccivora Koch. Among these compounds, one demonstrated insecticidal activity approximately four times that of the commercial insecticide acetamiprid, indicating the potential of pyridine derivatives in developing new, more effective insecticides (Bakhite et al., 2014).
Antimicrobial and Antioxidant Activities
Pyridine and fused pyridine derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities. Flefel et al. (2018) prepared a series of novel pyridine-based compounds and subjected them to antimicrobial and antioxidant activity screenings. This research suggests the potential of pyridine derivatives in pharmaceutical applications, particularly in the development of new antimicrobial agents (Flefel et al., 2018).
Heterocyclic Synthesis
Pyridine derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Fadda et al. (2012) utilized enaminonitriles derived from pyrazole and pyridine for synthesizing a range of pyrazole, pyridine, and pyrimidine derivatives. These compounds have significant potential in drug development due to their diverse biological activities (Fadda et al., 2012).
Thionation Reactions
Pyridine compounds have been used in thionation reactions, where sulfur atoms are introduced into organic molecules. Bergman et al. (2011) explored the use of a P4S10-pyridine complex for thionating various substrates, demonstrating the versatility of pyridine derivatives in synthetic organic chemistry (Bergman et al., 2011).
Anticancer Research
Kumar et al. (2013) synthesized 2-oxo-2H-chromenylpyrazolecarboxylates, closely related to pyridine derivatives, and evaluated their anticancer activity. This research indicates the potential of pyridine-based compounds in developing new anticancer agents, highlighting the importance of such compounds in therapeutic research (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-9-16(11-17(21)19(13)2)23-15-3-6-20(7-4-15)18(22)10-14-5-8-24-12-14/h5,8-9,11-12,15H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIFPLPRZAIIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
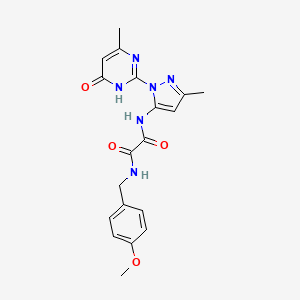
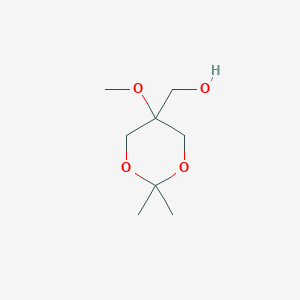
![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2731144.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2731145.png)
![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one](/img/structure/B2731146.png)



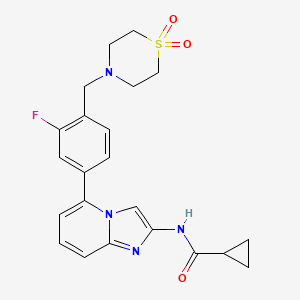
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2731151.png)
![4-Butylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2731154.png)

![[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)
